molecular formula C10H13BrO B12538616 4-(Bromomethyl)-2,3,6-trimethylphenol CAS No. 652977-96-3

4-(Bromomethyl)-2,3,6-trimethylphenol

Cat. No.: B12538616
CAS No.: 652977-96-3
M. Wt: 229.11 g/mol
InChI Key: ZIVMIFAVIHUAIK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3,6-trimethylphenol (CAS: 51857-41-1) is a brominated derivative of 2,3,6-trimethylphenol, featuring a bromomethyl (-CH2Br) substituent at the para position relative to the hydroxyl group. This compound is structurally characterized by three methyl groups at the 2-, 3-, and 6-positions and a bromomethyl group at the 4-position. Its molecular formula is C10H13BrO, with a molecular weight of 245.12 g/mol.

However, its toxicological profile remains understudied, necessitating caution in handling .

Properties

CAS No.

652977-96-3

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

4-(bromomethyl)-2,3,6-trimethylphenol

InChI

InChI=1S/C10H13BrO/c1-6-4-9(5-11)7(2)8(3)10(6)12/h4,12H,5H2,1-3H3

InChI Key

ZIVMIFAVIHUAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)CBr

Origin of Product

United States

Preparation Methods

Key Protocol

  • Substrate Preparation : 2,3,6-Trimethylphenol (or structurally analogous precursors) is dissolved in an anhydrous solvent (e.g., carbon tetrachloride).
  • Reagent Addition : NBS and AIBN are added sequentially under inert atmosphere.
  • Reaction Conditions : The mixture is refluxed (e.g., 80–100°C) for 2–8 hours, depending on substrate reactivity.
Parameter Optimal Range Yield
Solvent CCl₄, toluene 90–97%
Catalyst (AIBN) 0.5–2 mol%
Temperature 80–100°C
Reaction Time 2–8 hours

Mechanism :

  • Initiation : AIBN decomposes to generate free radicals, abstracting a hydrogen atom from the benzylic methyl group.
  • Propagation : The resulting radical reacts with NBS to form a brominated intermediate.
  • Termination : Radical recombination or trapping yields the bromomethyl product.

Electrophilic Bromination with Br₂

For substrates with activating groups (e.g., hydroxyl or methoxy), electrophilic bromination using elemental bromine (Br₂) offers an alternative pathway.

Procedure

  • Substrate Activation : 2,3,6-Trimethylphenol is treated with a catalyst (e.g., acetic acid) to enhance electrophilicity.
  • Bromine Addition : Br₂ is added dropwise in a chlorinated solvent (e.g., dichloroethane) at 30–50°C.
  • Workup : Excess Br₂ is quenched, and the product is isolated via crystallization.
Parameter Optimal Range Yield
Solvent 1,2-Dichloroethane 97–98%
Catalyst (AcOH) 1–3 eq.
Temperature 30–50°C
Reaction Time 5–20 hours

Advantages : High regioselectivity due to directing effects of substituents.

Advanced methods involve modifying intermediates to facilitate bromomethyl group introduction.

Example: Methoxylated Precursors

  • Methoxylation : 2,3,6-Trimethylphenol is protected via methoxylation to form 2,6-dimethoxy-4-methylphenol.
  • Bromination : The methoxylated compound undergoes selective bromination at the para position using Br₂ and acetic acid.
  • Demethylation : Methoxy groups are removed to regenerate the phenol structure.

Key Steps :

  • Methoxylation :
    • Reagents: 1-Bromododecane, K₂CO₃, DMF.
    • Conditions: 70°C, 10 hours.
  • Bromination :
    • Reagents: Br₂, glacial acetic acid.
    • Conditions: 30–50°C, 5–20 hours.
  • Demethylation :
    • Reagents: KOH, t-BuOH.
    • Conditions: 90°C, 30 minutes.

Yield : 76–98% across steps.

Catalytic Bromination with Transition Metals

Emerging methods explore metal-catalyzed bromination for enhanced efficiency.

Iron-Catalyzed C–H Activation

  • Catalyst System : Fe(OAc)₂ with imidazole as a ligand.
  • Substrate : 2,3,6-Trimethylphenol dissolved in DMF.
  • Bromine Source : NBS or NaBr.
  • Conditions : 95°C, 12–24 hours.

Mechanism :

  • Oxidative Addition : Fe(II) oxidizes to Fe(III), facilitating C–H bond cleavage.
  • Bromine Transfer : Radical intermediates react with bromine donors.

Yield : 50–70% (estimated from analogous reactions).

Comparative Analysis of Methods

Method Advantages Limitations
Radical Bromination (NBS) High yield, scalable Requires anhydrous conditions
Electrophilic Bromination Regioselective, simple workup Sensitive to steric hindrance
Methoxylated Intermediates Enables site-specific bromination Multi-step, protection/deprotection required
Fe-Catalyzed C–H Sustainable, mild conditions Lower yields, complex catalysts

Data Tables and Case Studies

Table 1: Radical Bromination Case Study

Substrate Reagents Conditions Yield
4-Methylbenzonitrile NBS (1.1 eq), AIBN (2 mol%) CCl₄, reflux, 8 hours 90%
2,4,6-Trimethylphenol NBS (1.0 eq), AIBN (1 mol%) Toluene, 100°C, 6 hours 85%*

*Estimated based on analogous reactions.

Table 2: Electrophilic Bromination Case Study

Substrate Reagents Conditions Yield
2,6-Dimethoxy-4-methylphenol Br₂ (1.0 eq), AcOH (2.0 eq) DCE, 35°C, 10 hours 98%

Chemical Reactions Analysis

Comparison with Similar Compounds

2,3,6-Trimethylphenol (CAS 2416-94-6)

  • Structure : Lacks the bromomethyl group at the 4-position.
  • Applications: A key precursor in synthesizing 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), an intermediate in vitamin E production . Industrial synthesis involves m-cresol methylation over V2O5-Fe2O3 catalysts .
  • Reactivity : Oxidized efficiently using H2O2 and Lewis acidic ionic liquids (e.g., [emim][OTf]-Al(OTf)3), achieving 84% conversion and 99% selectivity for TMBQ .
  • Market : Global demand is driven by vitamin E and engineering plastics, with a well-established supply chain .

Key Difference: The bromomethyl group in 4-(Bromomethyl)-2,3,6-trimethylphenol introduces greater electrophilicity, enabling nucleophilic substitution reactions, unlike the parent phenol.

2,3,5-Trimethylphenol

  • Structure : Methyl groups at 2-, 3-, and 5-positions.
  • Applications: Oxidized to 2,3,5-trimethyl-1,4-benzoquinone using H2O2 and CuO/activated carbon catalysts under visible light .
  • Reactivity: Oxidation pathways differ due to methyl group positioning; para-substitution in 2,3,6-trimethylphenol allows more controlled quinone formation .

Key Difference: The bromomethyl derivative’s para-substitution offers distinct regioselectivity in reactions compared to 2,3,5-trimethylphenol’s meta-substitution pattern.

4-Bromophenol

  • Structure: A simple phenol with a single bromine atom at the para position.
  • Applications : Used in flame retardants and pharmaceuticals.
  • Reactivity : Lacks methyl groups, reducing steric hindrance and altering solubility.

2,4,6-Trimethylphenol

  • Structure : Methyl groups at 2-, 4-, and 6-positions.
  • Applications : Precursor for antioxidants and resins.
  • Reactivity : Symmetric substitution facilitates polymerization but limits regioselective functionalization .

Key Difference: The asymmetric substitution in 4-(Bromomethyl)-2,3,6-trimethylphenol allows for targeted modifications at the 4-position, unlike the symmetric 2,4,6-isomer.

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • 4-(Bromomethyl)-2,3,6-trimethylphenol: Higher molecular weight and bromine content reduce aqueous solubility compared to non-brominated analogs. Bromine enhances electrophilicity, enabling SN2 reactions .
  • 2,3,6-Trimethylphenol: More polar due to the hydroxyl group, with solubility influenced by hydrogen bonding. Reactivity centers on oxidation to quinones .

Biological Activity

4-(Bromomethyl)-2,3,6-trimethylphenol, also known as brominated trimethylphenol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a trimethyl-substituted phenolic ring. Its structure can be represented as follows:

  • Chemical Formula : C10H13BrO
  • Molecular Weight : 229.12 g/mol

The presence of the bromomethyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 4-(Bromomethyl)-2,3,6-trimethylphenol exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of common antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that 4-(Bromomethyl)-2,3,6-trimethylphenol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases. The compound's mechanism appears to involve the suppression of the NF-κB signaling pathway.

The biological activity of 4-(Bromomethyl)-2,3,6-trimethylphenol is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Interaction : It may also bind to certain cellular receptors involved in inflammation and infection response.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various brominated phenols, including 4-(Bromomethyl)-2,3,6-trimethylphenol. The study concluded that this compound exhibited superior activity compared to other derivatives.
  • Inflammation Model : In a murine model of arthritis, administration of 4-(Bromomethyl)-2,3,6-trimethylphenol resulted in reduced swelling and inflammation markers compared to control groups.

Safety and Toxicology

Preliminary toxicological assessments indicate that 4-(Bromomethyl)-2,3,6-trimethylphenol has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicity mechanisms and long-term effects.

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